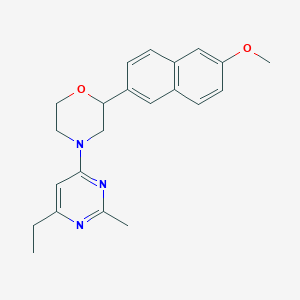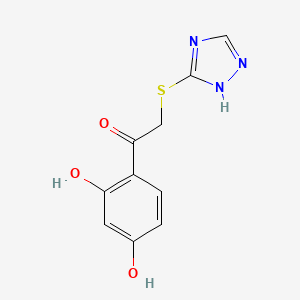
4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine, also known as Emapunil, is a novel anxiolytic drug that is currently under development. It belongs to the class of drugs known as selective CRF1 receptor antagonists, which have been shown to have potential therapeutic effects for anxiety disorders.
作用機序
The CRF1 receptor is a G protein-coupled receptor that is expressed in several brain regions, including the hypothalamus, amygdala, and prefrontal cortex. It is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key pathway involved in the stress response. When activated by CRF, the CRF1 receptor stimulates the release of cortisol from the adrenal glands, which in turn promotes the physiological responses to stress.
4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine acts as a selective antagonist of the CRF1 receptor, which means that it blocks the binding of CRF to this receptor and prevents its activation. This leads to a reduction in the activity of the HPA axis and a decrease in the physiological responses to stress, which ultimately results in anxiolytic effects.
Biochemical and Physiological Effects
4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce the levels of cortisol and other stress-related hormones in response to stress, as well as to decrease the activity of the HPA axis. It has also been shown to modulate the activity of several neurotransmitter systems, including the serotonin, norepinephrine, and dopamine systems, which are all involved in the regulation of mood and anxiety.
実験室実験の利点と制限
One of the main advantages of 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine for lab experiments is its selectivity for the CRF1 receptor. This means that it can be used to study the specific role of this receptor in anxiety and stress responses, without affecting other neurotransmitter systems. However, one limitation of 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine. One potential direction is the investigation of its effects in clinical populations with anxiety disorders. Another direction is the study of its effects on other physiological systems, such as the immune system and the gut-brain axis. Finally, the development of more potent and selective CRF1 receptor antagonists could lead to the discovery of new anxiolytic drugs with improved efficacy and safety profiles.
合成法
The synthesis of 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine involves several steps, starting with the reaction of 6-ethyl-2-methyl-4-pyrimidinamine with 6-methoxy-2-naphthaldehyde in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to give the morpholine derivative, which is further purified to obtain 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied for its anxiolytic effects in preclinical models. It has been shown to reduce anxiety-like behavior in rodents, as well as to prevent the development of anxiety-like behavior in response to stress. These effects are thought to be mediated by the selective blockade of the CRF1 receptor, which is involved in the regulation of stress and anxiety responses.
特性
IUPAC Name |
4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxynaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-19-13-22(24-15(2)23-19)25-9-10-27-21(14-25)18-6-5-17-12-20(26-3)8-7-16(17)11-18/h5-8,11-13,21H,4,9-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVOJHIMCNTMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![3-(allylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5315220.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5315224.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)
![6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide](/img/structure/B5315239.png)

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)
![4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B5315282.png)